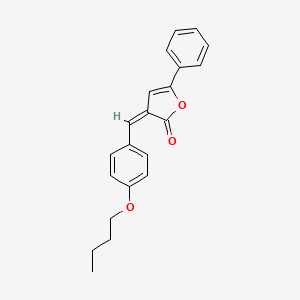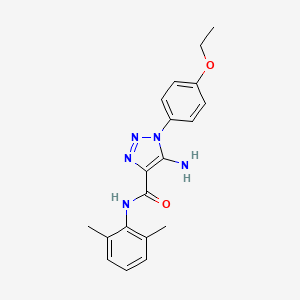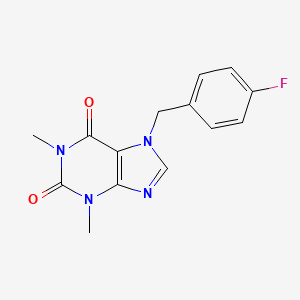
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain sensation, appetite, mood, and immune function.
Mecanismo De Acción
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels, which results in the hyperpolarization of the cell membrane. 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has been shown to have neuroprotective effects by reducing the release of glutamate, which is a neurotransmitter that can cause excitotoxicity and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the endocannabinoid system. 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 is also relatively stable and can be easily synthesized in large quantities. However, 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has some limitations for lab experiments. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940. One area of research is the development of novel analogs of 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 for various neurological disorders and cancer. Additionally, future research could focus on the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940.
Métodos De Síntesis
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzonitrile with 1-(4-piperidinyl)-1-butanone in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(1-acetyl-4-piperidinyl)-4-chlorobenzene. The second step involves the reaction of 1-(1-acetyl-4-piperidinyl)-4-chlorobenzene with piperazine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940.
Aplicaciones Científicas De Investigación
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-[4-(4-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-14(22)19-8-6-17(7-9-19)21-12-10-20(11-13-21)16-4-2-15(18)3-5-16/h2-5,17H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKLZBZJKWFPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(4-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol](/img/structure/B4893786.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4893791.png)
![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)


![N-(3,4-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4893805.png)


![ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4893837.png)


![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B4893847.png)
![3-(3-fluorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4893853.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)